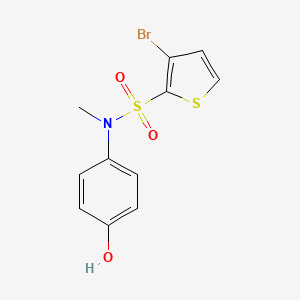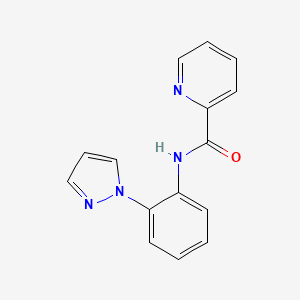
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a potent and selective inhibitor of Src-family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Wirkmechanismus
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide is a potent and selective inhibitor of Src-family kinases. Src-family kinases are non-receptor tyrosine kinases that are involved in various cellular processes such as cell proliferation, differentiation, and survival. This compound binds to the ATP-binding site of Src-family kinases, preventing the phosphorylation of downstream targets and inhibiting the activity of these kinases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of Src-family kinases by this compound has been shown to decrease cell proliferation and increase apoptosis in various cancer cell lines. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of Src-family kinases, making it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation is that this compound has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide in scientific research. One direction is to study the role of Src-family kinases in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of Src-family kinases that can be used in clinical settings. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce its limitations.
Synthesemethoden
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide can be synthesized using a multi-step reaction process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromo-5-chloropyridine with 2-aminopyridine to form 2-(5-chloro-2-pyridyl)pyridine. This intermediate is then reacted with 2-pyrazol-1-ylphenylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has been widely used in scientific research as a tool to study the role of Src-family kinases in various cellular processes. Src-family kinases are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. This compound has been shown to inhibit the activity of these kinases, leading to a decrease in cell proliferation and an increase in apoptosis.
Eigenschaften
IUPAC Name |
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(13-7-3-4-9-16-13)18-12-6-1-2-8-14(12)19-11-5-10-17-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURIGCTTWURDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
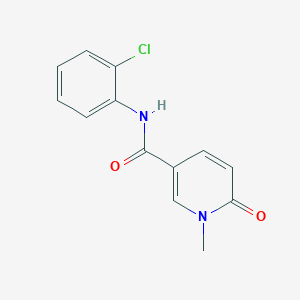
![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
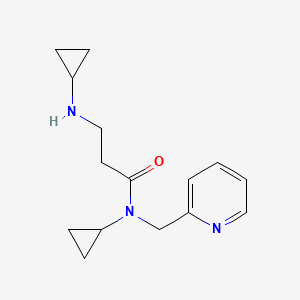
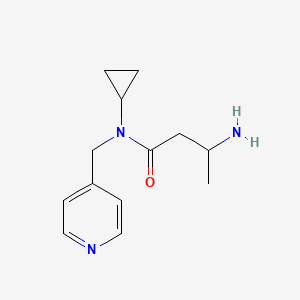
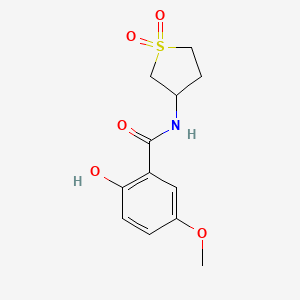
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)

